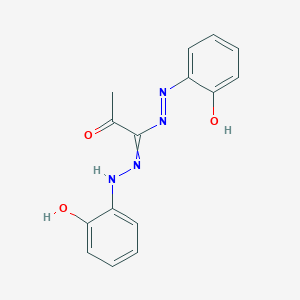
2-Chloroacetic acid;pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroacetic acid and pyridine are two distinct chemical compounds that can be used together in various chemical reactions. 2-Chloroacetic acid, also known as chloroethanoic acid, is a carboxylic acid with the formula ClCH2CO2H. It is a colorless, crystalline solid that is highly soluble in water. Pyridine, on the other hand, is a basic heterocyclic organic compound with the chemical formula C5H5N. It is a colorless liquid with a distinct, unpleasant odor. Pyridine is often used as a solvent and reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Chloroacetic acid can be synthesized through the chlorination of acetic acid in the presence of a catalyst such as red phosphorus. The reaction is typically carried out at elevated temperatures to ensure complete chlorination. Another method involves the hydrolysis of chloroacetyl chloride (ClCH2COCl) in the presence of water.
Pyridine can be synthesized through several methods, including the Bönnemann cyclization, which involves the reaction of acetaldehyde, formaldehyde, and ammonia. Another common method is the Chichibabin synthesis, which involves the reaction of aldehydes or ketones with ammonia and an oxidizing agent.
Industrial Production Methods: Industrially, 2-chloroacetic acid is produced by the chlorination of acetic acid using chlorine gas. This process is carried out in the presence of a catalyst and at elevated temperatures to ensure high yield and purity. Pyridine is produced industrially through the reaction of acetaldehyde and ammonia in the presence of a catalyst such as silica or alumina.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloroacetic acid undergoes various types of chemical reactions, including nucleophilic substitution, esterification, and amide formation. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Pyridine, being a basic compound, can participate in various reactions such as electrophilic substitution, nucleophilic substitution, and coordination with metal ions. It can also undergo oxidation and reduction reactions.
Common Reagents and Conditions: For 2-chloroacetic acid, common reagents include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures. Pyridine reactions often involve reagents such as halogens, acids, and metal salts. These reactions are usually carried out under controlled conditions to prevent side reactions.
Major Products Formed: The major products formed from the reactions of 2-chloroacetic acid include amides, esters, and thioesters. For pyridine, the major products include substituted pyridines, pyridinium salts, and metal-pyridine complexes.
Aplicaciones Científicas De Investigación
2-Chloroacetic acid and pyridine have numerous applications in scientific research.
Chemistry: In chemistry, 2-chloroacetic acid is used as a building block for the synthesis of various organic compounds. It is also used in the preparation of carboxymethyl cellulose, a thickening agent used in food and pharmaceuticals. Pyridine is widely used as a solvent and reagent in organic synthesis. It is also used in the synthesis of agrochemicals, pharmaceuticals, and dyes.
Biology: In biology, 2-chloroacetic acid is used in biochemical research to study enzyme kinetics and protein modification. Pyridine is used in the extraction and purification of nucleic acids and proteins. It is also used as a denaturant in the study of protein folding and stability.
Medicine: In medicine, 2-chloroacetic acid is used in the treatment of warts and other skin conditions. Pyridine derivatives are used in the synthesis of various pharmaceuticals, including antihistamines, antimalarials, and anti-inflammatory drugs.
Industry: In industry, 2-chloroacetic acid is used in the production of herbicides, insecticides, and dyes. Pyridine is used as a solvent in the production of rubber, paints, and adhesives. It is also used as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-chloroacetic acid involves its ability to act as an alkylating agent. It can react with nucleophiles such as amines and thiols to form covalent bonds, leading to the modification of proteins and other biomolecules. This property is exploited in its use as a biochemical tool and in the treatment of skin conditions.
Pyridine acts as a base and a nucleophile in various chemical reactions. It can coordinate with metal ions to form stable complexes, which are used in catalysis and other applications. Pyridine can also participate in electrophilic substitution reactions, where it acts as a nucleophile and attacks electrophilic centers in other molecules.
Comparación Con Compuestos Similares
2-Chloroacetic acid is similar to other halogenated acetic acids such as dichloroacetic acid and trichloroacetic acid. These compounds also undergo nucleophilic substitution reactions and are used in similar applications. 2-chloroacetic acid is less toxic and more readily available than its higher halogenated counterparts.
Pyridine is similar to other nitrogen-containing heterocycles such as pyrimidine and pyrazine. These compounds also exhibit basic properties and participate in similar chemical reactions. pyridine is more commonly used as a solvent and reagent in organic synthesis due to its higher availability and lower cost.
Conclusion
2-Chloroacetic acid and pyridine are versatile compounds with numerous applications in chemistry, biology, medicine, and industry. Their unique chemical properties and reactivity make them valuable tools in scientific research and industrial processes. Understanding their preparation methods, chemical reactions, and mechanisms of action can help in the development of new applications and the improvement of existing ones.
Propiedades
Número CAS |
933-24-4 |
|---|---|
Fórmula molecular |
C7H8ClNO2 |
Peso molecular |
173.60 g/mol |
Nombre IUPAC |
2-chloroacetic acid;pyridine |
InChI |
InChI=1S/C5H5N.C2H3ClO2/c1-2-4-6-5-3-1;3-1-2(4)5/h1-5H;1H2,(H,4,5) |
Clave InChI |
SVJXEFIHRCKUJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC=C1.C(C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


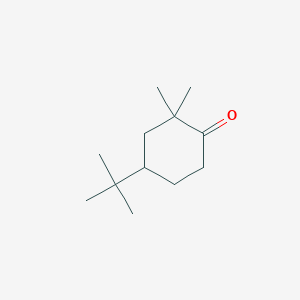
![[Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate](/img/structure/B14743703.png)
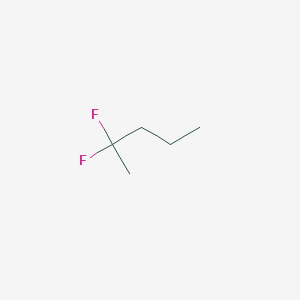
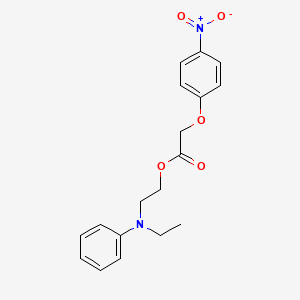
![N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14743714.png)

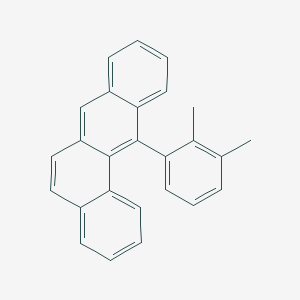




![N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-nitro-benzamide](/img/structure/B14743761.png)
